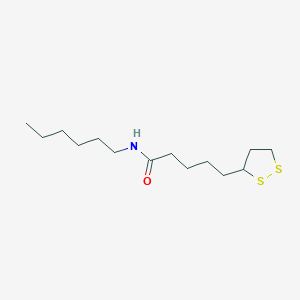

5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920510-68-5 |

|---|---|

Molecular Formula |

C14H27NOS2 |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

5-(dithiolan-3-yl)-N-hexylpentanamide |

InChI |

InChI=1S/C14H27NOS2/c1-2-3-4-7-11-15-14(16)9-6-5-8-13-10-12-17-18-13/h13H,2-12H2,1H3,(H,15,16) |

InChI Key |

HSEPNJRXPWMKQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)CCCCC1CCSS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 1,2 Dithiolan 3 Yl N Hexylpentanamide

Established Synthetic Routes for 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide

The synthesis of this compound is fundamentally based on the formation of an amide bond between α-lipoic acid (the carboxylic acid component) and hexylamine (B90201) (the amine component). The key challenges in this synthesis are achieving high yields and purity, particularly when starting with the stereospecific (R)-enantiomer of lipoic acid, which is the biologically active form. wikipedia.org

Amide Bond Formation Strategies for the Hexyl Amine Moiety

The direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures and results in the formation of a stable carboxylate-ammonium salt, making the reaction unfavorable under mild conditions. Therefore, the carboxylic acid group of α-lipoic acid must first be "activated" to facilitate nucleophilic attack by the hexylamine.

A prevalent method for this activation involves the use of coupling reagents. One established process reacts α-lipoic acid with a primary amine, such as hexylamine, in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS). google.com In this reaction, DCC activates the carboxyl group of lipoic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by hexylamine to form the desired amide. However, this intermediate is also prone to racemization and can rearrange into a stable N-acylurea byproduct. The addition of NHS mitigates these side reactions by converting the O-acylisourea into an NHS-ester, which is more stable and less susceptible to racemization but still highly reactive towards the amine. google.com

Other carbodiimides and coupling agents have been developed to improve yields and simplify purification. The choice of solvent is also critical, with anhydrous dichloromethane (B109758) being a common option to prevent hydrolysis of the activated intermediates. google.com

Table 1: Common Amide Bond Formation Strategies

| Method | Reagents | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Coupling | DCC, EDCI | Activation of carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. | High efficiency, widely used. | Formation of urea (B33335) byproducts can complicate purification. |

| Carbodiimide with Additive | DCC/NHS, EDCI/HOBt | The O-acylisourea intermediate reacts with an additive (NHS, HOBt) to form a more stable activated ester, which then reacts with the amine. | Reduces racemization and side reactions. google.com | Requires additional reagents. |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Conversion of the carboxylic acid to a highly reactive acid chloride, followed by reaction with the amine. | Very high reactivity. | Harsh conditions may not be compatible with sensitive functional groups. |

Stereoselective Synthesis Approaches for Chiral Centers

The biological activity of α-lipoic acid and its derivatives is highly dependent on the stereochemistry at the C3 position of the 1,2-dithiolane (B1197483) ring. The natural and most active enantiomer is (R)-(+)-α-lipoic acid. wikipedia.org Therefore, obtaining enantiomerically pure this compound requires stereoselective synthetic methods.

There are two primary strategies for achieving this:

Resolution of Racemates: This approach starts with a racemic mixture of a key intermediate or α-lipoic acid itself. The enantiomers are then separated. A common industrial method involves the resolution of racemic α-lipoic acid using a chiral resolving agent like R-(+)-methylbenzylamine. rsc.org Another strategy resolves a racemic precursor, such as 6,8-dihalo-octanoic acid, by forming diastereoisomeric salts with an optically active base like (S)-α-methylbenzylamine. The desired salt is then separated by crystallization and converted into (R)-(+)-α-lipoic acid. google.com

Asymmetric Synthesis: These methods aim to create the desired enantiomer directly. This can be achieved by using a chiral starting material or by employing chiral catalysts or auxiliaries. For instance, an efficient synthesis of (R)-α-lipoic acid has been described using Sharpless asymmetric dihydroxylation as the key step to introduce the stereocenter. researchgate.net

Biocatalytic Methods: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic α-lipoic acid. These enzymes selectively catalyze the esterification of one enantiomer (typically S-lipoic acid), allowing the desired (R)-lipoic acid to be isolated from the unreacted starting material. rsc.orgresearchgate.net

Table 2: Stereoselective Synthesis Approaches for (R)-α-Lipoic Acid

| Approach | Method | Description | Key Reagents/Catalysts |

|---|---|---|---|

| Resolution | Chemical Resolution of Precursor | Separation of diastereomeric salts formed from a racemic intermediate and a chiral base. google.com | (S)-α-methylbenzylamine |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer of racemic α-lipoic acid. rsc.org | Lipase from Candida rugosa | |

| Asymmetric Synthesis | Chiral Catalyst | Use of a chiral catalyst to induce stereoselectivity in a key reaction step. researchgate.net | Sharpless asymmetric dihydroxylation reagents |

Exploration of Analogues and Prodrugs of this compound

The structural scaffold of this compound, derived from lipoic acid, has been a foundation for the development of numerous analogues and prodrugs. The primary motivation for creating these derivatives is often to improve unfavorable pharmacokinetic parameters of the parent compound, α-lipoic acid, or to enhance its biological efficacy. nih.gov

Design Principles for Structural Analogues

The design of structural analogues is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications affect the molecule's properties. Key design principles include:

Improving Pharmacokinetics: α-Lipoic acid itself has limitations such as low bioavailability. nih.gov Prodrug strategies, where the carboxylic acid is masked as an amide or ester, are employed to enhance absorption and distribution. The amide linkage in this compound is one such modification. Further derivatization of the amide can be explored to fine-tune these properties. google.com

Modulating Potency: Systematic modifications to the chemical backbone are made to identify analogues with improved biological activity. This can involve altering the length of the pentanoic acid side chain, substituting the dithiolane ring, or varying the alkyl group on the amide nitrogen. mdpi.comnih.gov For example, studies on niclosamide (B1684120) analogs have shown that systematic exploration of the backbone can lead to compounds with significantly improved anti-proliferation effects. nih.gov

Enhancing Target Specificity: Analogues can be designed to interact more specifically with biological targets. This might involve incorporating functional groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target enzyme or receptor.

Synthetic Strategies for Novel Lipoamide (B1675559) Derivatives

The synthesis of novel lipoamide derivatives generally begins with (R)-α-lipoic acid or a closely related precursor, followed by coupling with a diverse range of amine-containing molecules.

One common strategy involves the synthesis of lipoamino acid conjugates. In these compounds, α-lipoic acid is coupled to various amino acids or their esters. nih.gov This approach combines the properties of the lipoic acid moiety with those of the amino acid, potentially leading to new biological activities. The synthesis follows standard peptide coupling protocols, similar to those used for making the title compound.

Another approach focuses on creating dimeric structures. For instance, 5- google.comresearchgate.net-dithiolan-3-yl-pentanoic acid [3-(5- google.comresearchgate.netdithiolan-3yl-pentanoylamino)-propyl]-amide was synthesized to create a more potent derivative of lipoic acid. nih.gov The synthesis involves coupling two molecules of lipoic acid through a diamine linker.

More complex strategies involve modifications to the dithiolane ring itself. A one-step synthesis of diversely substituted functional 1,2-dithiolanes has been reported, starting from 1,3-bis-tert-butyl thioethers. rsc.org This method allows for the introduction of various functional groups onto the dithiolane ring, which can then be elaborated into novel lipoamide derivatives. These functionalized rings can be used to attach the dithiolane moiety to larger molecules or to modulate its redox properties. rsc.org

Table 3: Examples of Lipoamide Derivatives and Synthetic Approaches

| Derivative Type | Design Rationale | Synthetic Strategy | Example Compound |

|---|---|---|---|

| Dimeric Amides | Increase potency and modify pharmacokinetic profile. nih.gov | Coupling of two lipoic acid molecules via a diamine linker using standard amide bond formation techniques. | 5- google.comresearchgate.net-dithiolan-3-yl-pentanoic acid [3-(5- google.comresearchgate.netdithiolan-3yl-pentanoylamino)-propyl]-amide nih.gov |

| Lipoamino Acids | Combine properties of lipoic acid and amino acids for novel biological activities. nih.gov | Standard peptide coupling of α-lipoic acid with the amino group of an amino acid or its ester. | α-Lipoic acid conjugated to various amino acids. nih.gov |

| Ring-Functionalized Analogues | Modulate redox properties and allow for downstream conjugation. rsc.org | Synthesis of a substituted 1,2-dithiolane ring followed by attachment of the pentanamide (B147674) side chain. | 1,2-dithiolanes with incorporated hydroxyl or acrylate (B77674) functionalities. rsc.org |

Advanced Spectroscopic and Chromatographic Characterization of 5 1,2 Dithiolan 3 Yl N Hexylpentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the dithiolane ring, the pentanamide (B147674) backbone, and the N-hexyl chain. The characteristic multiplet for the proton on the chiral carbon of the 1,2-dithiolane (B1197483) ring is anticipated to appear in the range of 3.5-3.6 ppm. researchgate.net The protons of the hexyl group would exhibit typical aliphatic signals, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data, with the carbonyl carbon of the amide group expected to resonate at approximately 172-173 ppm. nih.gov The carbons of the dithiolane ring and the hexyl chain would appear in the aliphatic region of the spectrum. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Dithiolane Ring CH | ~3.55 | Multiplet |

| Dithiolane Ring CH₂ | ~3.15 | Multiplet |

| Dithiolane Ring CH₂ | ~2.45 | Multiplet |

| Dithiolane Ring CH₂ | ~1.90 | Multiplet |

| Pentanamide α-CH₂ | ~2.20 | Triplet |

| Pentanamide β, γ-CH₂ | ~1.65 | Multiplet |

| Pentanamide δ-CH₂ | ~1.45 | Multiplet |

| N-Hexyl α-CH₂ | ~3.25 | Quartet |

| N-Hexyl β, γ, δ, ε-CH₂ | ~1.30-1.50 | Multiplets |

| N-Hexyl ω-CH₃ | ~0.90 | Triplet |

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Amide C=O | ~172.8 |

| Dithiolane CH | ~56.4 |

| Dithiolane CH₂-S | ~40.3 |

| Dithiolane CH₂-S | ~38.5 |

| Pentanamide α-CH₂ | ~36.4 |

| Pentanamide β-CH₂ | ~25.4 |

| Pentanamide γ-CH₂ | ~28.9 |

| Pentanamide δ-CH₂ | ~34.6 |

| N-Hexyl α-CH₂ | ~39.5 |

| N-Hexyl β, γ, δ, ε-CH₂ | ~22.6-31.5 |

| N-Hexyl ω-CH₃ | ~14.1 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Peak: In a typical mass spectrum of this compound, the molecular ion peak ([M]+ or [M+H]+) would be observed, confirming the molecular weight of the compound. Given the presence of a nitrogen atom, the molecular ion peak will have an odd nominal mass, adhering to the nitrogen rule. libretexts.org

Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation would involve cleavage of the amide bond, as well as fragmentation of the hexyl chain and the dithiolane ring. miamioh.edu Alpha-cleavage adjacent to the amide nitrogen is a common fragmentation pathway for amides. libretexts.orgmiamioh.edu The fragmentation of the hexyl group would likely proceed through the loss of successive alkyl radicals. researchgate.net

Expected Key Fragment Ions:

| m/z | Proposed Fragment |

| 289 | [M]+• (Molecular Ion) |

| 206 | [M - C₆H₁₃N]+ (Loss of hexylamine) |

| 189 | [C₈H₁₃O₂S₂]+ (Lipoic acid fragment) |

| 86 | [C₆H₁₄N]+ (Hexylamine fragment) |

High-Performance Liquid Chromatography (HPLC) and Related Chromatographic Techniques for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC would be the method of choice for purity assessment and quantitative analysis.

A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comnih.govekb.egscirp.org Detection could be achieved using a UV detector, as the dithiolane ring exhibits some UV absorbance, or an Evaporative Light Scattering Detector (ELSD) for more universal detection. ekb.eg The retention time of the compound would be a key identifier under specific chromatographic conditions. Method validation would be performed to ensure linearity, accuracy, precision, and robustness. ekb.eg

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not currently available, studies on the parent molecule, lipoic acid, provide insights into the likely solid-state conformation. researchgate.netnih.gov

An X-ray diffraction analysis of a suitable single crystal of this compound would reveal bond lengths, bond angles, and torsion angles. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing. The dithiolane ring is expected to adopt a twisted or envelope conformation. The pentanamide and hexyl chains would likely adopt an extended conformation to minimize steric hindrance. The crystal structure of a co-crystal of α-lipoic acid and nicotinamide (B372718) has been determined, showcasing the potential for hydrogen bonding interactions. rsc.org

Expected Crystallographic Data (Hypothetical):

| Parameter | Expected Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | Dependent on crystal packing |

| Hydrogen Bonding | Intermolecular N-H···O=C interactions |

In Vitro Biochemical and Cellular Investigations of 5 1,2 Dithiolan 3 Yl N Hexylpentanamide

Enzymatic Inhibition and Activation Studies

There is no available information on the specific enzyme targets, interaction kinetics, or inhibitory potency (IC50 values) of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide. Studies focusing on its interaction with enzymes such as BACE1 have not been found in the current body of scientific literature.

Specific Enzyme Targets and Interaction Kinetics (e.g., BACE1)

No studies detailing the specific enzymatic targets of this compound or the kinetics of such interactions have been identified.

Assessment of Inhibitory Potency (e.g., IC50 determination)

Data regarding the half-maximal inhibitory concentration (IC50) of this compound against any specific enzyme are not available in published research.

Cellular Permeability and Intracellular Localization Studies

Information regarding the ability of this compound to permeate cellular membranes and its subsequent localization within cells is not documented in the scientific literature.

Modulation of Cellular Signaling Pathways

There is a lack of research on the effects of this compound on cellular signaling pathways.

Receptor Binding and Ligand-Target Interactions

No data from receptor binding assays or studies on ligand-target interactions for this compound are available.

Gene Expression and Protein Regulation Analyses

Analyses of changes in gene expression or protein regulation resulting from cellular exposure to this compound have not been reported in the available literature.

Cellular Assays for Functional Responses (e.g., anti-inflammatory activity, MTT assay)

Cellular assays are crucial for determining the biological effects of a compound at the cellular level. For a novel compound like this compound, initial in vitro investigations would typically focus on assessing its impact on cell viability and fundamental cellular processes such as inflammation. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, its structural motifs—the 1,2-dithiolane (B1197483) ring (related to lipoic acid) and the N-acyl amide side chain—provide a basis for predicting its potential activities and for designing appropriate cellular assays.

Anti-inflammatory Activity

Compounds containing 1,2-dithiolane and N-acyl amide structures have been investigated for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory potential of this compound can be evaluated using various in vitro models. A common approach involves using macrophage cell lines, such as RAW 264.7, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response. nih.gov

Key markers of inflammation are then measured. For instance, the production of nitric oxide (NO), a key inflammatory mediator, can be quantified in the cell culture supernatant using the Griess reaction. mdpi.com Additionally, the expression levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can be measured by enzyme-linked immunosorbent assay (ELISA). mdpi.com A significant reduction in the levels of these markers in the presence of the compound would indicate potential anti-inflammatory activity. mdpi.com Furthermore, the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are central to the inflammatory cascade, can be assessed using techniques like Western blotting or quantitative PCR (qPCR). mdpi.commdpi.com

Illustrative Data on Anti-inflammatory Activity:

The following table represents hypothetical data from an in vitro anti-inflammatory assay, demonstrating how the results for this compound (referred to as Compound X) might be presented.

| Treatment | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

|---|---|---|---|

| Control (untreated cells) | 5.2 ± 0.8 | 50.5 ± 7.3 | 35.1 ± 5.9 |

| LPS (1 µg/mL) | 100 ± 5.0 | 1250.0 ± 110.2 | 980.4 ± 85.7 |

| LPS + Compound X (10 µM) | 65.4 ± 4.1 | 812.3 ± 75.6 | 650.2 ± 60.1 |

| LPS + Compound X (50 µM) | 30.1 ± 2.9 | 420.7 ± 38.9 | 315.8 ± 29.3 |

| LPS + Dexamethasone (1 µM) | 25.5 ± 2.2 | 350.1 ± 30.5 | 280.6 ± 25.4 |

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. springernature.com The assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. nih.gov These insoluble crystals are then dissolved in a solvent, and the absorbance of the resulting solution is measured spectrophotometrically. creative-diagnostics.com The intensity of the purple color is directly proportional to the number of metabolically active cells. atcc.org

This assay is fundamental for determining whether the observed biological effects of a compound, such as anti-inflammatory activity, are due to a specific mechanism or simply a consequence of general cytotoxicity. mdpi.com To evaluate this compound, various cell lines would be incubated with a range of concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours). mdpi.com A significant decrease in cell viability at higher concentrations would suggest cytotoxic effects. mdpi.comnih.gov

Illustrative Data from an MTT Assay:

This interactive table shows example data for the effect of this compound (Compound X) on the viability of a generic cell line after 48 hours of exposure.

| Compound X Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (% of Control) |

|---|---|---|

| 0 (Control) | 1.15 ± 0.08 | 100 |

| 1 | 1.12 ± 0.07 | 97.4 |

| 10 | 1.05 ± 0.06 | 91.3 |

| 50 | 0.88 ± 0.05 | 76.5 |

| 100 | 0.54 ± 0.04 | 47.0 |

| 250 | 0.21 ± 0.03 | 18.3 |

The interpretation of such data would be crucial; for instance, if the compound shows anti-inflammatory effects at concentrations that are non-toxic in the MTT assay, it suggests a specific biological activity rather than a result of cell death. nih.gov Conversely, if anti-inflammatory effects are only seen at cytotoxic concentrations, the results may be less significant.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 1,2 Dithiolan 3 Yl N Hexylpentanamide Analogues

Systematic Modification of the N-Hexyl Moiety and Pentanamide (B147674) Linker

The N-hexyl moiety and the pentanamide linker of 5-(1,2-dithiolan-3-yl)-N-hexylpentanamide play a significant role in determining the compound's lipophilicity and its ability to interact with biological targets. Modifications in these regions can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific proteins.

Research into related lipoic acid amides has shown that the nature of the N-substituent is a key determinant of biological activity. While specific systematic studies on the N-hexyl group of the target compound are not extensively documented, general principles from related amide structures can be informative. For instance, in a series of N-substituted benzamides, the lipophilicity, a critical factor for crossing biological membranes, was found to be significantly influenced by the nature of the N-alkyl and N-aryl substituents. nih.gov Generally, increasing the length of the N-alkyl chain enhances lipophilicity, which can lead to altered pharmacokinetic properties.

In the context of lipoamide (B1675559) analogues, modifications to the amide portion have been explored to modulate their activity. For example, in a study of capsaicin-related lipoic acid amides, variations in the spacer length between the amide group and an aromatic ring were shown to impact their agonist activity at the TRPV1 receptor. nih.gov Shortening the spacer was well-tolerated, while lengthening it led to decreased efficacy and potency. nih.gov This suggests that the pentanamide linker in this compound is likely of an optimal length for certain biological activities, and significant deviations could be detrimental.

The following table summarizes hypothetical SAR trends based on general observations from related amide compounds, illustrating the potential impact of modifying the N-hexyl and pentanamide moieties.

| Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Shortening N-alkyl chain (e.g., N-ethyl) | Decreases lipophilicity | May alter membrane permeability and target binding |

| Lengthening N-alkyl chain (e.g., N-octyl) | Increases lipophilicity | May enhance membrane association but could decrease aqueous solubility |

| Introducing branching in N-alkyl chain | Increases steric bulk | May disrupt binding to target proteins |

| Shortening pentanamide linker (e.g., propanamide) | Alters spatial orientation of dithiolane ring relative to the amide | Could negatively impact target interaction |

| Lengthening pentanamide linker (e.g., heptanamide) | Increases flexibility and distance between key functional groups | May lead to a loss of optimal binding conformation |

Variations in the Dithiolane Ring System and their Effects on Activity

The 1,2-dithiolane (B1197483) ring is the pharmacophore of lipoic acid and its derivatives, responsible for its characteristic antioxidant and redox properties. The strained disulfide bond in this five-membered ring is readily cleaved and regenerated, allowing it to participate in redox cycling and quench reactive oxygen species. Modifications to this ring system can have a profound impact on the compound's biological activity.

Structure-activity relationship studies on lipoamide and its analogues have demonstrated that the integrity of the dithiolane ring is crucial for its biological function. For instance, in a study investigating the dissolution of stress granules, the dithiol-containing compounds were active, while analogues lacking this feature were not. researchgate.net

Further modifications, such as the introduction of methyl groups on the dithiolane ring or altering the ring size, have been shown to affect activity. The following interactive table presents data from a study on lipoamide analogues, illustrating the effect of dithiolane ring modifications on their half-maximal effective concentration (EC50) for stress granule dissolution.

| Compound | Modification to Dithiolane Ring | EC50 (µM) |

|---|---|---|

| Lipoamide | Unmodified | 5.8 |

| 6,8-bis(methylthio)octanamide | Ring-opened, methylated thiols | Inactive |

| Dihydrolipoamide | Reduced dithiolane (dithiol) | 2.1 |

| 1,3-dithiolane analogue | Isomeric dithiolane ring | Inactive |

These findings underscore the importance of the 1,2-dithiolane structure for this particular biological activity. The reduced form, dihydrolipoamide, with two free thiol groups, was more potent, which is consistent with the role of the dithiol in redox-sensitive processes.

Impact of Stereochemistry on Biological Activity

This compound possesses a chiral center at the C3 position of the dithiolane ring, meaning it can exist as two enantiomers: (R)-5-(1,2-dithiolan-3-yl)-N-hexylpentanamide and (S)-5-(1,2-dithiolan-3-yl)-N-hexylpentanamide. The stereochemistry of this center is known to be a critical determinant of the biological activity of lipoic acid and its derivatives.

In nature, only the (R)-enantiomer of lipoic acid is endogenously synthesized and serves as an essential cofactor for mitochondrial dehydrogenase enzyme complexes. wikipedia.org This stereoselectivity is often preserved in the biological activity of its derivatives. Many enzymes that interact with lipoic acid show a clear preference for the (R)-form. For example, lipoamide dehydrogenase stereoselectively reduces (R)-lipoic acid. wikipedia.org

However, the impact of stereochemistry can be context-dependent. In some pharmacological applications, both enantiomers may exhibit activity, or in certain cases, the synthetic (S)-enantiomer might have unique effects. A study on a positively charged amide analogue of lipoic acid found that its neuroprotective effect against glutamate-induced cytotoxicity was independent of its stereochemistry. elsevierpure.com This suggests that for some mechanisms of action, particularly those not involving specific enzymatic interactions, the stereochemical configuration may be less critical.

The general observation remains that for activities related to its role as an enzymatic cofactor, the (R)-enantiomer is superior. For broader antioxidant effects, the distinction may be less pronounced, as both enantiomers can be reduced to their respective dihydrolipoic acid forms, which are potent antioxidants.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Computational chemistry and quantitative structure-activity relationship (QSAR) modeling are powerful tools for predicting the biological activity of novel compounds and for understanding the molecular basis of their interactions with biological targets. These in silico methods can accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the prediction of binding affinity and the nature of the interactions. For this compound and its analogues, docking studies can be employed to investigate their interactions with potential protein targets.

For instance, docking studies have been performed on lipoic acid and its derivatives with various enzymes and receptors. A study exploring the interaction of lipoic acid with the SARS-CoV-2 Omicron spike protein used molecular docking to predict a binding affinity of -4.4 kcal/mol, with conventional hydrogen bonding being the predominant interaction. nih.gov Such studies can reveal key amino acid residues involved in binding and can guide the design of analogues with improved affinity.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the movement of atoms over time. This provides insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com The development of a QSAR model for this compound analogues would involve several key steps:

Data Set Collection: A dataset of structurally related analogues with their corresponding measured biological activities (e.g., IC50 or EC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). scispace.com

While a specific QSAR model for this compound is not publicly available, the principles of QSAR could be applied to a series of N-alkyl lipoic acid amides to predict their activity. For example, a QSAR model could reveal the optimal N-alkyl chain length for a particular biological activity or the electronic properties of the amide that are most important for target binding. The interpretation of such models can provide valuable insights into the mechanism of action and guide the design of more potent and selective analogues.

In Vivo Preclinical Pharmacokinetic and Pharmacodynamic Studies of 5 1,2 Dithiolan 3 Yl N Hexylpentanamide in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Specific Animal Models

No data is currently available on the ADME profile of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide in any animal model.

Bioavailability and Route-Dependent Absorption Characteristics

There are no published studies detailing the bioavailability or absorption characteristics of this compound following different routes of administration in preclinical species.

Tissue Distribution and Accumulation Patterns

Information regarding the tissue distribution and potential accumulation of this compound in various organs and tissues of animal models is not available.

Identification and Quantification of Metabolic Pathways and Metabolites

The metabolic pathways and the identity and quantity of potential metabolites of this compound have not been reported in the scientific literature.

Excretion Kinetics and Routes

There is no information on the excretion kinetics or the primary routes of elimination (e.g., renal, fecal) for this compound and its potential metabolites from the body in animal models.

Pharmacokinetic Modeling and Simulation in Preclinical Species

No pharmacokinetic modeling, either compartmental or non-compartmental, or simulation studies for this compound in any preclinical species have been found.

Compartmental and Non-Compartmental Pharmacokinetic Analysis

Without experimental data on the plasma concentration-time course of this compound, no compartmental or non-compartmental pharmacokinetic analysis can be performed.

Population Pharmacokinetics in Animal Cohorts

Population pharmacokinetic analysis of this compound in preclinical animal models would involve the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties across a population of study animals, typically rodents (e.g., mice, rats) or larger species. This approach allows for the identification of key pharmacokinetic parameters and the sources of variability within the animal cohort.

A typical study would involve administering the compound to a group of animals and collecting plasma or tissue samples at various time points. These data would then be analyzed using nonlinear mixed-effects modeling to determine population-level pharmacokinetic parameters.

Table 1: Illustrative Population Pharmacokinetic Parameters for this compound in a Hypothetical Rodent Model

| Parameter | Description | Mean Value (Hypothetical) | Inter-individual Variability (%CV) (Hypothetical) |

| CL/F (L/h/kg) | Apparent Clearance | Data not available | Data not available |

| Vd/F (L/kg) | Apparent Volume of Distribution | Data not available | Data not available |

| k_a (1/h) | Absorption Rate Constant | Data not available | Data not available |

| T_1/2 (h) | Elimination Half-life | Data not available | Data not available |

| AUC (ng·h/mL) | Area Under the Curve | Data not available | Data not available |

| C_max (ng/mL) | Maximum Concentration | Data not available | Data not available |

This table is for illustrative purposes only. No actual data for this compound is available.

Pharmacodynamic Biomarker Analysis in Relevant Animal Models

Pharmacodynamic studies would aim to understand the biochemical and physiological effects of this compound in animal models of specific diseases. This involves the use of biomarkers to measure the engagement of the drug with its target and the subsequent pharmacological response.

Dose-Response Relationships for Efficacy Markers

To establish the therapeutic potential of this compound, dose-response studies in relevant animal models would be essential. These studies would involve administering a range of doses of the compound and measuring the effect on specific biomarkers of efficacy. This allows for the determination of the potency (e.g., ED50) and efficacy of the compound.

Table 2: Hypothetical Dose-Response Data for an Efficacy Marker Following Administration of this compound

| Dose (mg/kg) | Biomarker Level (unit) (Mean ± SD) (Hypothetical) | % Change from Vehicle (Hypothetical) |

| Vehicle | Data not available | Data not available |

| Dose 1 | Data not available | Data not available |

| Dose 2 | Data not available | Data not available |

| Dose 3 | Data not available | Data not available |

| Dose 4 | Data not available | Data not available |

This table is for illustrative purposes only. No actual data for this compound is available.

Time-Course of Pharmacological Effects and Target Engagement

Understanding the time-course of the pharmacological effects of this compound is crucial for designing dosing regimens. This would involve administering the compound and measuring the effect on a specific biomarker and the extent of target engagement at various time points post-administration. This data helps to correlate the pharmacokinetic profile of the drug with its pharmacodynamic activity.

Table 3: Illustrative Time-Course of Target Engagement for this compound

| Time (hours) | Target Occupancy (%) (Mean ± SD) (Hypothetical) |

| 0 | Data not available |

| 1 | Data not available |

| 4 | Data not available |

| 8 | Data not available |

| 12 | Data not available |

| 24 | Data not available |

This table is for illustrative purposes only. No actual data for this compound is available.

Advanced Research Applications and Future Directions for 5 1,2 Dithiolan 3 Yl N Hexylpentanamide Research

Development of Highly Sensitive and Selective Analytical Methods for Biological Matrices

A critical step for advancing the preclinical and clinical investigation of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is the establishment of robust bioanalytical methods. The ability to accurately quantify the compound and its potential metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetics and pharmacodynamics. Future research will likely focus on adapting and optimizing modern analytical platforms to achieve high sensitivity and selectivity.

Current methodologies for related compounds, such as alpha-lipoic acid (ALA) and other N-acylethanolamines, provide a strong foundation. biorxiv.org High-performance liquid chromatography (HPLC) coupled with fluorimetric or ultraviolet detection has been successfully used for ALA. nih.govlongdom.orgresearchgate.net These methods often require a chemical derivatization step to introduce a fluorophore or chromophore, enhancing detection sensitivity. nih.govmdpi.com For instance, the disulfide bond of the dithiolane ring can be reduced to yield two thiol groups, which can then be labeled with a fluorescent probe. mdpi.comu-shizuoka-ken.ac.jp

More advanced techniques, particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), are expected to be the gold standard. biorxiv.org UHPLC-MS/MS offers superior selectivity and sensitivity, often without the need for derivatization, allowing for the direct measurement of the parent compound and simultaneous identification of metabolites. mdpi.com The development of such a method would involve optimizing sample preparation, such as protein precipitation or liquid-liquid extraction, and fine-tuning mass spectrometric parameters for the specific fragmentation patterns of the molecule. biorxiv.org

| Analytical Technique | Principle | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| HPLC-UV | Separation by liquid chromatography followed by detection based on ultraviolet light absorption. | Quantitative analysis in pharmaceutical formulations and potentially in biological samples at high concentrations. | Cost-effective, widely available, robust. |

| HPLC-Fluorescence | Separation by LC with detection based on fluorescence after chemical derivatization of the analyte. nih.gov | Highly sensitive quantification in plasma and urine, requiring a validated derivatization protocol for the dithiolane or amide moiety. u-shizuoka-ken.ac.jp | High sensitivity, good selectivity post-derivatization. |

| UHPLC-MS/MS | Rapid separation by UHPLC followed by mass-based detection and fragmentation for structural confirmation. biorxiv.org | Gold standard for pharmacokinetic studies; allows for simultaneous quantification of the parent drug and its metabolites in complex matrices. | Exceptional sensitivity and selectivity, high throughput, structural confirmation. |

Integration with Nanotechnology and Advanced Drug Delivery Systems

The physicochemical properties of this compound, particularly its hydrophobic nature conferred by the hexyl group, present challenges for aqueous solubility but also create opportunities for integration with advanced drug delivery systems. nih.govijpsjournal.com Nanotechnology offers a promising avenue to enhance the compound's bioavailability, stability, and potential for targeted delivery. Future research will likely focus on the formulation of this molecule within various nanocarriers.

Lipid-based nanoparticles are particularly well-suited for hydrophobic drugs. nih.govijpsjournal.com Systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate the compound within their lipidic core or bilayer, effectively shielding it from premature degradation and improving its absorption profile. mdpi.commdpi.com

Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic compounds like this compound can be partitioned into the lipid bilayer. nih.govprotocols.io The thin-film hydration method is a common and reproducible technique for encapsulating such molecules. creative-bioarray.comprotocols.io

Solid Lipid Nanoparticles (SLNs) are made from solid lipids and offer advantages like controlled release and enhanced stability. mdpi.com

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids, which can increase drug loading capacity and prevent drug expulsion during storage. mdpi.commdpi.com

The development of these nanoformulations would involve optimizing lipid composition, surfactant concentration, and production methods (e.g., microemulsion or high-pressure homogenization) to achieve desired characteristics such as particle size, surface charge, and encapsulation efficiency. mdpi.comresearchgate.net Such advancements could transform the therapeutic potential of the compound by enabling controlled release kinetics and targeted delivery to specific tissues or cells.

| Nanocarrier System | Composition | Mechanism of Encapsulation | Potential Advantages for the Compound |

|---|---|---|---|

| Liposomes | Phospholipid bilayers (e.g., DSPC) and cholesterol. creative-bioarray.com | Partitioning of the hydrophobic molecule within the lipid bilayer. nih.gov | Biocompatible, can deliver both hydrophilic and hydrophobic drugs, surface is easily modifiable for targeting. |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix (e.g., triglycerides, fatty acids) stabilized by surfactants. mdpi.com | Incorporation of the drug into the solid lipid core. | High stability, controlled release, protection of the encapsulated drug. ijpsjournal.com |

| Nanostructured Lipid Carriers (NLCs) | Blend of solid and liquid lipids, creating an imperfect crystalline structure. mdpi.com | Entrapment within the unstructured lipid matrix. | Higher drug loading capacity compared to SLNs, reduced drug expulsion, improved stability. mdpi.com |

Exploration in Specific Preclinical Disease Models (e.g., neurodegenerative, metabolic, inflammatory conditions)

The structural backbone of this compound is closely related to alpha-lipoic acid (ALA), a compound extensively studied for its antioxidant and metabolic effects. healthline.comlifeextension.com This relationship provides a strong rationale for exploring the therapeutic potential of its N-hexyl amide derivative in a range of preclinical disease models where oxidative stress and inflammation are key pathological features.

Neurodegenerative Conditions: Chronic neuroinflammation and oxidative stress are implicated in the progression of diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov Preclinical models that utilize agents like lipopolysaccharide (LPS) to induce a robust neuroinflammatory response in rodents are well-established. mdpi.comhofstra.edu In these models, the compound could be evaluated for its ability to reduce microglial activation, decrease the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and protect against neuronal damage. mdpi.com Key endpoints would include behavioral assessments of cognitive function, immunohistochemical analysis of glial activation, and measurement of oxidative stress markers in brain tissue.

Metabolic Conditions: ALA has shown benefits in models of metabolic syndrome and diabetes by improving insulin (B600854) sensitivity and glucose metabolism. healthline.comtandfonline.comgettyequinenutrition.com Animal models such as fructose-fed rats or diet-induced obese mice, which develop insulin resistance and dyslipidemia, would be appropriate for testing this compound. tandfonline.commdpi.com The primary outcomes to measure would be fasting blood glucose, insulin levels, glucose tolerance, and serum lipid profiles, as well as investigating molecular pathways related to insulin signaling in tissues like the liver, muscle, and adipose tissue. entomoljournal.comnih.gov

Inflammatory Conditions: The potent antioxidant properties of the dithiolane ring suggest a potential anti-inflammatory role. healthline.com This can be initially tested in vitro using cell models such as LPS-stimulated macrophages, measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production. In vivo, acute inflammation models could be employed to assess the compound's ability to modulate inflammatory pathways such as NF-κB. entomoljournal.com

| Disease Area | Preclinical Model Example | Rationale for Exploration | Key Endpoints/Biomarkers |

|---|---|---|---|

| Neurodegenerative Disease | LPS-induced neuroinflammation in mice. hofstra.edu | The dithiolane moiety's antioxidant potential may combat oxidative stress and inflammation central to neurodegeneration. | Cognitive function (e.g., Morris water maze), microglial activation (Iba1 staining), pro-inflammatory cytokines (TNF-α, IL-6), neuronal survival. mdpi.com |

| Metabolic Disease | High-fructose diet-fed rats. tandfonline.com | Structural similarity to ALA, which improves insulin sensitivity and glucose metabolism. gettyequinenutrition.com | Fasting glucose and insulin, glucose tolerance tests, serum triglycerides, hepatic steatosis, insulin signaling pathway activation (e.g., p-Akt). nih.gov |

| Inflammatory Conditions | LPS-stimulated RAW 264.7 macrophages. | Potential to suppress inflammatory mediator production due to antioxidant properties. | Nitric oxide (NO) production, expression of iNOS and COX-2, secretion of TNF-α and IL-1β. |

Novel Derivatization Strategies for Enhanced Biological Profiles and Specificity

While this compound is itself a derivative of lipoic acid, further chemical modifications could be employed to optimize its therapeutic properties. Novel derivatization strategies aim to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles based on structure-activity relationships (SAR). nih.gov Research in this area would involve the synthesis and biological evaluation of new analogues. nih.govnih.govmdpi.com

Potential derivatization sites on the molecule include:

The Alkyl Amide Chain: The length and branching of the N-hexyl chain can be modified to fine-tune the molecule's lipophilicity. Shorter or longer alkyl chains, or the introduction of cyclic moieties, could alter membrane permeability and interaction with protein binding pockets.

The Amide Linkage: Replacing the amide bond with more stable isosteres or, conversely, with more labile ester bonds could modulate the compound's metabolic stability and its potential to act as a pro-drug, releasing the active lipoic acid moiety at a controlled rate.

The Dithiolane Ring: While modifications to the core dithiolane ring are more challenging, strategies could explore the synthesis of analogues with altered ring sizes or substitutions to influence the redox potential of the disulfide bond.

Terminal Functionalization: Introducing polar or charged functional groups at the end of the hexyl chain could drastically alter solubility and potentially be used to target the molecule to specific transporters or cellular compartments.

| Modification Site | Derivatization Strategy | Desired Outcome | Example Concept |

|---|---|---|---|

| N-Alkyl Chain | Vary chain length (e.g., N-butyl, N-octyl); introduce branching or cyclic groups. | Optimize lipophilicity for improved membrane transport and target engagement. | Synthesis of N-cyclopropyl or N-tert-butyl analogues. |

| Amide Linkage | Replace with an ester, reverse amide, or metabolically stable isostere. | Modulate pro-drug activation rate and metabolic stability. | Create the hexyl ester of lipoic acid to compare biological activity. |

| Terminal end of Alkyl Chain | Introduce a terminal functional group (e.g., -OH, -COOH, -NH2). | Improve aqueous solubility, enable conjugation, or target specific transporters. | Synthesize 5-(1,2-Dithiolan-3-YL)-N-(6-hydroxyhexyl)pentanamide. |

Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation

Beyond its presumed general antioxidant function, the specific molecular targets and mechanisms of action for this compound remain largely unexplored. Future investigations should aim to elucidate these pathways, moving from broad physiological effects to precise molecular interactions. Based on the known biology of its parent compound, ALA, several compelling hypotheses can be formulated. wikipedia.org

Modulation of Mitochondrial Bioenergetics: ALA is an essential cofactor for key mitochondrial enzyme complexes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, which are central to cellular energy production. u-shizuoka-ken.ac.jpentomoljournal.comnih.gov Lipoamide (B1675559), the amide of ALA, has been shown to be a potent stimulator of mitochondrial biogenesis in adipocytes. nih.govuky.edu It is plausible that this compound could directly or indirectly influence the activity of these mitochondrial enzymes or activate signaling pathways (e.g., PGC-1α) that promote the generation of new mitochondria. nih.gov

Direct Regulation of Redox-Sensitive Transcription Factors: The antioxidant effects of ALA are mediated not only by direct radical scavenging but also through the activation of redox-sensitive signaling pathways. nih.gov Key targets include the transcription factor Nrf2, the master regulator of the endogenous antioxidant response, and the inhibition of NF-κB, a central driver of inflammatory gene expression. healthline.comoregonstate.eduyoutube.com It is a strong hypothesis that the dithiolane moiety of the compound could modulate the activity of these transcription factors, providing a specific mechanism for its potential anti-inflammatory and cytoprotective effects.

Interaction with Lipid Signaling Pathways: As an N-acyl amide, the compound bears structural similarity to endogenous lipid signaling molecules like the N-acylethanolamines. While speculative, it could be investigated whether it interacts with enzymes of the endocannabinoid system or other pathways involved in lipid metabolism and signaling.

| Potential Target/Pathway | Mechanistic Hypothesis | Rationale | Suggested Experimental Approach |

|---|---|---|---|

| Mitochondrial Dehydrogenase Complexes (e.g., PDH, KGDH) | The compound or its metabolite (lipoic acid) could act as a cofactor or allosteric modulator of these key metabolic enzymes. nih.gov | Based on the essential role of endogenous lipoic acid as a cofactor for these enzymes. wikipedia.org | Enzyme activity assays using isolated mitochondria or purified enzymes; cellular respiration analysis (e.g., Seahorse analyzer). |

| Nrf2 Signaling Pathway | The compound activates Nrf2, leading to the upregulation of antioxidant and detoxification enzymes (e.g., HO-1, NQO1). oregonstate.edu | Many dithiolane-containing compounds are known activators of this major cytoprotective pathway. youtube.com | Western blot for Nrf2 nuclear translocation; qPCR for Nrf2 target gene expression; reporter gene assays. |

| NF-κB Signaling Pathway | The compound inhibits the activation of the pro-inflammatory NF-κB pathway. entomoljournal.com | The antioxidant properties of the dithiolane ring can prevent the redox-sensitive activation of IKK, a kinase upstream of NF-κB. oregonstate.edu | Reporter gene assays for NF-κB activity; Western blot for phosphorylation of IκBα and p65 subunits in cell models. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide, and how is structural purity validated?

- Methodological Answer : Synthesis typically involves coupling lipoic acid derivatives with hexylamine via carbodiimide-mediated amidation (e.g., EDC·HCl and HOBt) in anhydrous DMF. For example, NHS-activated esters of lipoic acid (as in ) can react with hexylamine to form the N-hexylpentanamide derivative. Structural purity is validated using H/C NMR, HRMS, and HPLC. Recrystallization or column chromatography ensures removal of unreacted reagents .

Q. Which analytical techniques are essential for characterizing electrochemical properties in sensor applications?

- Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are critical for assessing redox behavior. For example, in HO sensors, the compound’s reactivity is monitored via current density changes upon reaction with HO. Surface morphology of sensor electrodes (e.g., Au nanostructures) is analyzed using SEM or TEM, while electrochemical impedance spectroscopy (EIS) evaluates charge transfer efficiency .

Q. What safety protocols are required for laboratory handling of this compound?

- Methodological Answer : Adhere to GHS guidelines: use PPE (gloves, goggles), avoid ingestion (H302), and ensure proper ventilation. Storage should be in inert atmospheres at 2–8°C. Emergency measures include rinsing exposed skin/eyes and consulting poison control if ingested. Waste disposal must comply with local regulations for sulfur-containing organics .

Advanced Research Questions

Q. How does the N-hexyl substituent influence reactivity with HO compared to phenyl or chlorophenyl analogs?

- Methodological Answer : The N-hexyl group enhances hydrophobicity, potentially improving membrane permeability in biosensors. Comparative studies using DBP derivatives (e.g., o-Cl-DBP in ) show that electron-withdrawing groups (e.g., Cl) accelerate reaction kinetics with HO, while alkyl chains may reduce steric hindrance. Kinetic assays (e.g., Michaelis-Menten analysis) and DFT simulations can quantify substituent effects on reaction pathways .

Q. What strategies improve in vivo stability and accuracy of electrochemical microsensors using this compound?

- Methodological Answer : Incorporating built-in reference elements (e.g., electrochemically oxidized graphene oxide, EOGO) minimizes environmental interference. Pine branch-like Au nanostructures increase surface area for probe immobilization via Au–S bonds. Ratiometric signal processing (DHP/EOGO current ratio) compensates for baseline drift, enabling real-time tracking in murine brains with Parkinson’s disease .

Q. How can researchers resolve contradictions in reported bioactivity across neurodegenerative models?

- Methodological Answer : Discrepancies may arise from administration duration (short- vs. long-term) or model specificity (e.g., scopolamine-induced dementia vs. genetic PD models). Standardized protocols for dosing, behavioral assays (e.g., passive avoidance tasks), and biochemical markers (e.g., acetylcholinesterase activity) are critical. Meta-analyses of HO levels in distinct brain regions (cortex vs. striatum) can clarify context-dependent effects .

Key Research Findings

- The compound’s derivatives enable selective HO detection in vivo, with striatal levels in PD mice ~2.5× higher than in controls .

- Short-term administration in dementia models shows stronger acetylcholinesterase inhibition (30–40%) compared to long-term use (<15%) .

- Hydrophobic substituents (e.g., hexyl) enhance blood-brain barrier penetration, critical for neuroprotective studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.